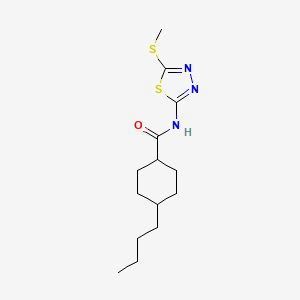![molecular formula C20H15Cl3O3S B2531019 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol CAS No. 252026-80-5](/img/structure/B2531019.png)
1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol is a chlorinated aromatic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated aromatic compounds and their properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be complex, involving multiple steps and specific reagents. For instance, the paper titled "Metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol" describes the synthesis of a related compound that has been found to be a major urinary metabolite with hypocholesteremic effects in rats . This suggests that the synthesis of similar compounds, such as this compound, might also involve metabolic pathways or could be synthesized in the lab using techniques such as Grignard reactions, as indicated by the synthesis of another related compound in the paper "The Synthesis and Crystal Structure of New Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol" .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is crucial for their chemical behavior and potential applications. The paper on the crystal structure of a bis(3-chlorophenyl) compound provides detailed information on the molecular conformation and packing, which is stabilized by intermolecular interactions . These findings can be extrapolated to understand the molecular structure of this compound, which likely features similar intermolecular interactions due to the presence of chlorophenyl groups.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions, often facilitated by their functional groups. Although the provided papers do not directly address the chemical reactions of this compound, they do offer insights into the reactivity of structurally related compounds. For example, the metabolic formation of the hypocholesteremic agent mentioned in paper implies that the compound undergoes biotransformation, which could be relevant for understanding the metabolic pathways and reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure and composition. While the papers do not provide data on the specific compound , they do discuss properties such as crystallinity, density, and molecular interactions . Additionally, the study of ionic liquid and ethanol mixtures using molecular dynamics simulations offers insights into the physicochemical properties and behavior of mixed fluids at the micro- and macroscopic levels . This information can be useful for predicting the behavior of this compound in various solvents and conditions.
Aplicaciones Científicas De Investigación
Catalytic Activity and Synthesis
- Oxidation Catalysis : A study on oxo-rhenium complexes demonstrated their catalytic activity in the oxidation of alcohols to aldehydes and ketones, using a sulfoxide as an oxidant. This process involves compounds structurally related to "1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol", emphasizing its potential role in catalytic systems for selective oxidation reactions (Sousa et al., 2013).
Environmental Analysis
- Sample Preparation Technique : The development of a novel dispersive liquid-phase microextraction technique for the determination of dicofol and its degradation products in water samples was described. This highlights the environmental relevance of related chlorophenyl compounds and their analysis in environmental matrices (Li et al., 2010).
Material Science and Polymer Synthesis
- Polymer Synthesis : Research into symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, including the synthesis of related bis(chlorophenyl) compounds, showcases the utility of these chemicals in developing materials with specific electronic and structural properties (Bhasin et al., 2004).
Environmental Contamination and Degradation
- Contamination Source : Studies have identified dicofol, which shares structural similarities with "this compound", as a new source of DDT contamination in agricultural soils, highlighting the environmental persistence and transformation of such compounds (Turgut et al., 2012).
Analytical Chemistry
- Ionic Liquid-Based Microextraction : The synthesis and application of new ionic liquids for the extraction and determination of dicofol and its degradation products underline the importance of such compounds in analytical methodologies designed for environmental monitoring (Li et al., 2010).
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3-chlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3O3S/c21-16-8-4-14(5-9-16)20(24,15-6-10-17(22)11-7-15)13-27(25,26)19-3-1-2-18(23)12-19/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNNJSDTVBYIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
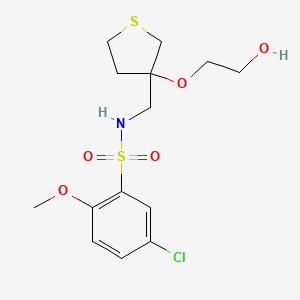

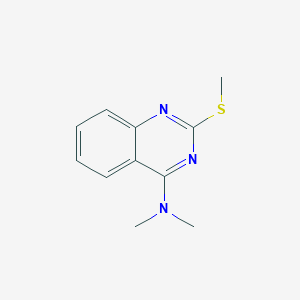

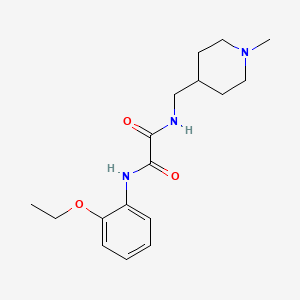
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
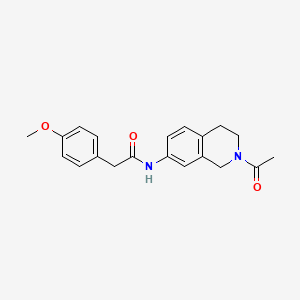
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)
![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
